molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4

D-[1,3-13C2]Ribose

Cat. No.: B583941
CAS No.: 478511-79-4
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-VNDXAVFTSA-N
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Description

D-[1,3-13C2]Ribose: is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells . The labeling with carbon-13 isotopes at positions 1 and 3 allows for detailed studies in metabolic pathways and molecular interactions.

Mechanism of Action

Target of Action

D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .

Mode of Action

This compound interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .

Pharmacokinetics

This compound is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of this compound occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .

Result of Action

The action of this compound results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which this compound is metabolized . Additionally, factors such as pH and temperature can influence the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[1,3-13C2]Ribose can be synthesized through microbial fermentation of glucose in a culture medium without adding calcium carbonate . The fermentation process involves specific strains of microorganisms that incorporate the carbon-13 isotopes into the ribose molecule.

Industrial Production Methods: Industrial production of D-ribose, including its labeled forms, often involves fermentation processes using genetically modified strains of bacteria such as Bacillus species . These strains are optimized to produce high yields of ribose by manipulating the pentose phosphate pathway.

Chemical Reactions Analysis

Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:

    Oxidation: Conversion to ribonic acid.

    Reduction: Formation of ribitol.

    Substitution: Formation of nucleotides and nucleosides.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like nitric acid or bromine water.

    Reduction: Sodium borohydride is commonly used.

    Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.

Major Products:

    Oxidation: Ribonic acid.

    Reduction: Ribitol.

    Substitution: Various nucleotides and nucleosides.

Comparison with Similar Compounds

Uniqueness: D-[1,3-13C2]Ribose is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies that are not possible with the non-labeled form.

Biological Activity

D-[1,3-^13C_2]ribose is a stable isotope-labeled form of ribose, a pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This article explores the biological activity of D-[1,3-^13C_2]ribose, focusing on its metabolic pathways, therapeutic applications, and experimental findings.

Overview of D-Ribose

Chemical Structure and Properties:

  • Molecular Formula: C5_5H10_{10}O5_5
  • Molecular Weight: 150.13 g/mol
  • CAS Number: 202480-69-1

D-Ribose serves as a fundamental component of adenosine triphosphate (ATP), the primary energy carrier in cells. Its role extends beyond energy metabolism to include participation in the synthesis of nucleotides and nucleic acids.

Metabolic Pathways Involving D-Ribose

D-Ribose is involved in several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP):
    • D-Ribose is generated from glucose through the PPP, which is essential for nucleotide synthesis and cellular redox balance.
    • The pathway produces ribulose-5-phosphate and subsequently converts it to ribose-5-phosphate, which can be phosphorylated to form ATP.
  • ATP Synthesis:
    • D-Ribose contributes to ATP regeneration, particularly in tissues with high energy demands such as cardiac and skeletal muscles.
    • Supplementation with D-Ribose has been shown to enhance ATP levels in conditions of ischemia or energy depletion.
  • Role in Glycolysis:
    • As a substrate for nucleotide synthesis, D-Ribose is also indirectly involved in glycolytic pathways where glucose is metabolized for energy production.

Biological Activity and Therapeutic Applications

D-[1,3-^13C_2]ribose has been studied for its potential therapeutic benefits:

  • Chronic Fatigue Syndrome (CFS):
    • Clinical studies indicate that D-Ribose supplementation may improve energy levels and quality of life in patients with CFS by enhancing ATP production .
  • Cardiac Health:
    • Research has demonstrated that D-Ribose can improve cardiac function in patients with coronary artery disease and heart failure by increasing myocardial ATP levels .
  • Exercise Performance:
    • Some studies suggest that D-Ribose supplementation may enhance recovery following intense exercise by replenishing ATP stores more rapidly .

Experimental Findings

Recent studies have utilized hyperpolarized ^13C-labeled metabolites like D-[1,3-^13C_2]ribose to investigate metabolic processes in real-time:

Case Study: Hyperpolarized ^13C-MRS Studies

A study involving hyperpolarized ^13C-labeled substrates demonstrated that D-[1,3-^13C_2]ribose can be tracked in vivo to assess its metabolism in various tissues. This method allows researchers to visualize metabolic fluxes and the dynamics of energy metabolism under different physiological conditions .

Data Table: Summary of Key Findings

Study/SourceFocus AreaKey Findings
Metabolic ImagingDemonstrated real-time tracking of D-ribose metabolism using hyperpolarized ^13C-MRS.
Cardiac FunctionShowed improved ATP levels and cardiac function in ischemic heart disease patients with D-Ribose supplementation.
Chronic FatigueReported enhanced energy levels and quality of life in CFS patients receiving D-Ribose.

Properties

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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